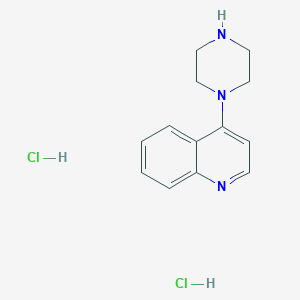
4-Piperazin-1-yl-quinoline dihydrochloride
Descripción general
Descripción
“4-Piperazin-1-yl-quinoline dihydrochloride” is a chemical compound with the empirical formula C13H15N3·2HCl and a molecular weight of 286.20 . It is an important organic intermediate that can be used in various fields such as agrochemical, pharmaceutical, and dyestuff .
Molecular Structure Analysis
The molecular structure of “4-Piperazin-1-yl-quinoline dihydrochloride” can be represented by the SMILES stringC1(N2CCNCC2)=CC=NC3=CC=CC=C13.Cl.Cl . This indicates that the compound consists of a quinoline ring attached to a piperazine ring. Physical And Chemical Properties Analysis
“4-Piperazin-1-yl-quinoline dihydrochloride” is a solid compound . Its molecular weight is 286.20 , and its empirical formula is C13H15N3·2HCl .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Pharmacology
The 7‐chloro‐4‐(piperazin‐1‐yl)quinoline structure, closely related to 4-Piperazin-1-yl-quinoline, is a significant scaffold in medicinal chemistry. It has been found to exhibit diverse pharmacological profiles, including antimalarial, antiparasitic, anti‐HIV, antidiabetic, anticancer, sirtuin inhibitors, dopamine‐3 ligands, acetylcholinesterase inhibitors, and serotonin antagonists (El-Azzouny, Aboul-Enein, & Hamissa, 2020).
Anti-Inflammatory Properties
In the study of histamine H4 receptor ligands, 2-(4-methyl-piperazin-1-yl)-quinoxaline and its derivatives were identified as potent H4R ligands. In vivo studies in rats showed significant anti-inflammatory properties in the carrageenan-induced paw-edema model (Smits et al., 2008).
Antimicrobial Activity
The novel synthesis of 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl)quinolone-3-carbaldehyde derivatives demonstrated antimicrobial potential in in-silico molecular docking studies, targeting DNA Gyrase A and N-myristoyltranferase for antibacterial and antifungal activities, respectively (Desai et al., 2017).
Anticancer Potential
A novel class of 4-piperazinylquinoline derivatives based on the isatin scaffold was synthesized for biological evaluation against human breast tumor cell lines. Compounds in this class demonstrated significant cytotoxic effects, suggesting potential as anti-breast cancer agents (Solomon, Hu, & Lee, 2010).
Antimalarial Activity
The synthesis of 7-chloro-4-(piperazin-1-yl)quinoline derivatives and their evaluation for antimalarial activity against plasmodium falciparum strain showed that several compounds in this series exhibited significant potency, with some surpassing the standard drug Quinine in effectiveness (Mahajan & Chundawat, 2021).
Safety And Hazards
The compound is classified under the GHS07 hazard class and has the signal word "Warning" . It has hazard statements H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and calling a poison center or doctor if you feel unwell (P312) .
Propiedades
IUPAC Name |
4-piperazin-1-ylquinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.2ClH/c1-2-4-12-11(3-1)13(5-6-15-12)16-9-7-14-8-10-16;;/h1-6,14H,7-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMKMXKLUGNXQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=NC3=CC=CC=C32.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperazin-1-yl-quinoline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1433013.png)
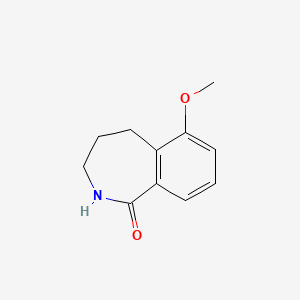
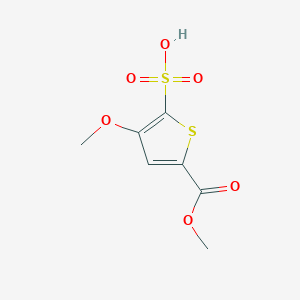
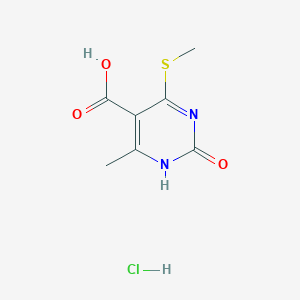
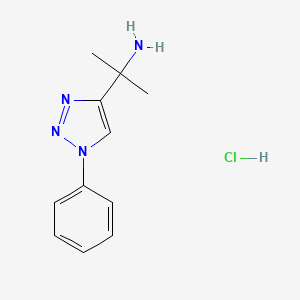
![3-Oxaspiro[5.5]undecan-9-amine hydrochloride](/img/structure/B1433021.png)
![3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-ylmethanamine hydrochloride](/img/structure/B1433022.png)
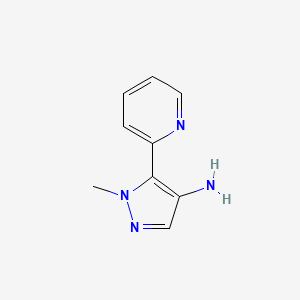
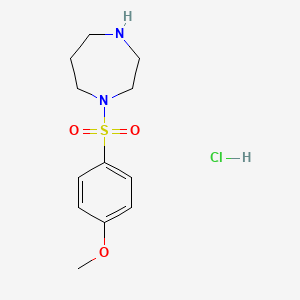
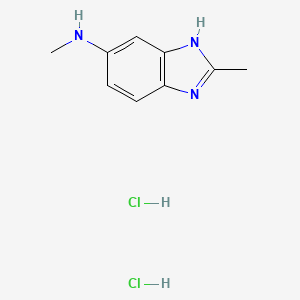
![1-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B1433027.png)
![Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride](/img/structure/B1433031.png)
![[5-(Trifluoromethyl)-1,3-benzoxazol-2-yl]methanol](/img/structure/B1433032.png)